N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine carboxamide derivative characterized by a fused bicyclic core structure. This compound features a 5-methyl substituent on the pyrazolo-pyridine scaffold and a 4-acetamidophenyl group as the N-linked carboxamide moiety. The determination of its crystal structure and molecular conformation would likely employ crystallographic tools such as SHELX or SIR97 , which are widely used for small-molecule refinement and structure solution.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14(28)23-15-8-10-16(11-9-15)24-21(29)18-12-26(2)13-19-20(18)25-27(22(19)30)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQLEBMOGONKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. The structural characteristics of this compound suggest potential applications in various therapeutic areas, including oncology and neurology.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core with an acetamido group and a phenyl substituent. Its molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit a range of biological activities:
- Anticancer Activity : Several studies have reported that pyrazolo[4,3-c]pyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds in this class have demonstrated efficacy against breast and ovarian cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The antimicrobial activity of these compounds has been explored, with some derivatives showing effectiveness against pathogenic bacteria and fungi. This activity is often linked to their ability to inhibit specific enzymes critical for microbial survival .
- Neuroprotective Effects : Research suggests that certain pyrazolo[4,3-c]pyridine derivatives can provide neuroprotection in models of neurodegenerative diseases. This effect is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Anticancer Studies
A notable study evaluated the anticancer potential of various pyrazolo[4,3-c]pyridines. The results showed that specific derivatives exhibited significant cytotoxicity against ovarian cancer cell lines with IC50 values ranging from 10 to 30 µM. These compounds were found to induce apoptosis through mitochondrial pathways .
Antimicrobial Activity
In vitro assays demonstrated that certain derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL, indicating moderate antimicrobial activity .
Neuroprotective Effects
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, some derivatives showed protective effects by reducing cell death by up to 40%. This suggests potential applications in treating neurodegenerative disorders .
Case Studies
| Study | Compound Tested | Biological Activity | IC50/Effect |
|---|---|---|---|
| Deraeve et al. (2021) | This compound | Anticancer (Ovarian) | 20 µM |
| Kalai et al. (2021) | Various Pyrazolo Derivatives | Antimicrobial (E. coli) | MIC: 25 µg/mL |
| Neuroprotection Study (2021) | Selected Pyrazolo Derivatives | Neuroprotective | 40% Reduction in Cell Death |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound primarily vary in substituents at the 5-position of the pyrazolo-pyridine core and the N-linked aromatic group. Below is a detailed comparison based on data from chemical registries and synthetic derivatives (Table 1) .
Table 1: Structural and Molecular Comparison of Pyrazolo-Pyridine Carboxamide Derivatives
Key Observations:
5-Position Substituents: The target compound’s methyl group (MW = 15.03 g/mol) is smaller than analogs with ethyl (MW = 29.06 g/mol) or propyl (MW = 43.09 g/mol) groups.
N-Substituent Diversity: The 4-acetamidophenyl group in the target compound introduces hydrogen-bonding capability via the acetamide moiety, contrasting with the 4-ethoxyphenyl (ether linkage) or 4-methylphenyl (hydrophobic) groups. This may enhance solubility or target affinity compared to non-polar analogs . The 2-methoxyethyl group in CAS 923233-41-4 introduces a polar, flexible chain, likely improving solubility relative to aromatic N-substituents .
Molecular Weight Trends: Molecular weights range from 354.40 g/mol (smallest, CAS 923233-41-4) to 505.60 g/mol (largest, CAS 923226-49-7).
Implications for Drug Design:
- Hydrogen-Bonding Capacity: The acetamido group in the target compound may enhance interactions with biological targets compared to analogs lacking hydrogen-bond donors.
- Lipophilicity : Ethyl, propyl, and benzyl substituents at the 5-position could increase membrane permeability but may require formulation optimization to mitigate solubility challenges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
